molecular formula C10H13NO2 B11941266 3-Ethylphenyl methylcarbamate CAS No. 4043-23-6

3-Ethylphenyl methylcarbamate

Cat. No.: B11941266
CAS No.: 4043-23-6
M. Wt: 179.22 g/mol
InChI Key: OVFHLBQEDQHIGJ-UHFFFAOYSA-N
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Description

3-Ethylphenyl methylcarbamate is an organic compound with the molecular formula C10H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylphenyl methylcarbamate typically involves the reaction of 3-ethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as: [ \text{3-Ethylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed. This method is more environmentally friendly and offers high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylphenyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the carbamate into its corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the carbamate back to its amine and alcohol components.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .

Scientific Research Applications

3-Ethylphenyl methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylphenyl methylcarbamate involves its interaction with specific molecular targets and pathways. Carbamates are known to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the nervous system. The inhibition occurs through the formation of a stable carbamoyl-enzyme complex, which prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system .

Comparison with Similar Compounds

    Carbaryl: Another carbamate insecticide with similar inhibitory effects on acetylcholinesterase.

    Carbofuran: A highly toxic carbamate pesticide used in agriculture.

    Aminocarb: A carbamate insecticide with applications in pest control.

Uniqueness: 3-Ethylphenyl methylcarbamate is unique due to its specific structural features and the presence of an ethyl group on the phenyl ring. This structural variation can influence its reactivity, stability, and interaction with biological targets compared to other carbamates .

Properties

CAS No.

4043-23-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(3-ethylphenyl) N-methylcarbamate

InChI

InChI=1S/C10H13NO2/c1-3-8-5-4-6-9(7-8)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

OVFHLBQEDQHIGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC(=O)NC

Origin of Product

United States

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